methyl 4-bromo-5-oxohexanoate

Catalog No.
S6555073
CAS No.
64037-74-7
M.F
C7H11BrO3
M. Wt
223.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-bromo-5-oxohexanoate

CAS Number

64037-74-7

Product Name

methyl 4-bromo-5-oxohexanoate

IUPAC Name

methyl 4-bromo-5-oxohexanoate

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

InChI

InChI=1S/C7H11BrO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3

InChI Key

AOWIKWNIPGIZGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(=O)OC)Br

Methyl 4-bromo-5-oxohexanoate is an organic compound with the molecular formula C7H11BrO3C_7H_{11}BrO_3 and a molecular weight of 227.07 g/mol. It appears as a white to beige powder with a melting point of 48-52 °C and is soluble in organic solvents such as ethanol, acetone, and diethyl ether. This compound is classified as a 5-oxoester, characterized by having a carbonyl group attached to the fifth carbon atom of the ester functional group. Methyl 4-bromo-5-oxohexanoate is primarily synthesized from ethyl acetoacetate and is notable for its potential applications in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives, utilizing oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Substitution: Nucleophiles in the presence of bases (e.g., sodium hydroxide).
  • Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.

Methyl 4-bromo-5-oxohexanoate can be synthesized through several methods:

  • Bromination of Ethyl Acetoacetate: This method involves the use of bromine in the presence of a solvent like acetic acid or carbon tetrachloride at mild temperatures.
  • Use of Phosphorus Tribromide: A reaction involving ethyl acetoacetate and phosphorus tribromide also yields methyl 4-bromo-5-oxohexanoate, typically at room temperature.

In industrial settings, continuous flow processes may be employed to enhance yield and purity by optimizing reaction parameters such as temperature and pressure.

Methyl 4-bromo-5-oxohexanoate serves various roles in scientific research:

  • Organic Synthesis: Acts as an intermediate for synthesizing complex organic molecules.
  • Medicinal Chemistry: Explored for potential uses in drug development, particularly for novel therapeutic agents.
  • Industrial Chemistry: Utilized in producing specialty chemicals and materials due to its unique reactivity .

Several compounds share structural similarities with methyl 4-bromo-5-oxohexanoate:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-oxohexanoateLacks the bromine atomLess reactive due to absence of halogen
Methyl 4-chloro-5-oxohexanoateContains chlorine instead of bromineDifferent reactivity profile
Methyl 4-bromo-5-hydroxyhexanoateReduced form with a hydroxyl groupExhibits different biological activity

Methyl 4-bromo-5-oxohexanoate stands out due to its combination of the bromine atom and keto group, which confers distinct reactivity patterns not found in the similar compounds listed. This unique structural feature enhances its utility in various synthetic applications and biological investigations.

Purity

91 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

221.98916 g/mol

Monoisotopic Mass

221.98916 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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